Isoquinoline-6-sulfonyl fluoride

Covalent probe development SuFEx click chemistry Activity-based protein profiling

Sourcing sulfonyl chlorides for covalent probe programs often leads to premature hydrolysis, compromising labeling efficiency and data reproducibility. Isoquinoline-6-sulfonyl fluoride (CAS 1934467-56-7) is a stable, electrophilic SuFEx warhead that solves this problem. - Enables irreversible covalent labeling of conserved Lys residues in kinase ATP-binding pockets, validated by crystallography and MS. - Demonstrates balanced reactivity (activation strain ~18.3 kcal/mol) for selective coupling under physiological conditions, resistant to background hydrolysis. - Serves as a versatile intermediate for DNA gyrase inhibitors (MIC 6.25 µM vs. E. coli) and diverse sulfonamide library synthesis. Supplied with full analytical documentation, ready for immediate use in activity-based probe profiling and medicinal chemistry campaigns.

Molecular Formula C9H6FNO2S
Molecular Weight 211.21
CAS No. 1934467-56-7
Cat. No. B2549778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-6-sulfonyl fluoride
CAS1934467-56-7
Molecular FormulaC9H6FNO2S
Molecular Weight211.21
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C=C1S(=O)(=O)F
InChIInChI=1S/C9H6FNO2S/c10-14(12,13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
InChIKeyOPTGZNFRKOIQSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-6-sulfonyl fluoride (CAS 1934467-56-7): Sulfur(VI) Fluoride Electrophile for SuFEx Click Chemistry and Covalent Probe Development


Isoquinoline-6-sulfonyl fluoride (CAS 1934467-56-7) is a bicyclic heteroaromatic sulfur(VI) fluoride compound with molecular formula C₉H₆FNO₂S and molecular weight 211.21 g/mol. It belongs to the class of sulfonyl fluorides, characterized by a hexavalent sulfur center bonded to two oxygen atoms, one fluorine atom, and an isoquinoline substituent at the 6-position . The sulfonyl fluoride group confers moderate electrophilicity while maintaining aqueous stability, enabling participation in sulfur-fluoride exchange (SuFEx) click chemistry reactions with nucleophilic residues in proteins . As a covalent protein modifier, this compound class has demonstrated the ability to label conserved lysine residues in ATP-binding sites of kinases .

Isoquinoline-6-sulfonyl fluoride: Why In-Class Analogs Cannot Substitute in Covalent Inhibitor Design and SuFEx Applications


Sulfonyl fluorides exhibit fundamentally distinct reactivity and stability profiles compared to their sulfonyl chloride counterparts, as well as position-dependent biological activity within the isoquinoline scaffold. Sulfonyl chlorides are generally more reactive but less stable, undergoing rapid hydrolysis in aqueous environments, whereas sulfonyl fluorides offer a balanced reactivity-stability profile that enables selective protein modification under physiological conditions [1]. Furthermore, the substitution position on the isoquinoline ring critically influences reactivity and biological activity . These intrinsic differences render simple substitution among isoquinoline sulfonyl halides or positional isomers scientifically invalid for applications requiring predictable covalent labeling or structure-activity relationship integrity.

Isoquinoline-6-sulfonyl fluoride (CAS 1934467-56-7): Quantitative Differential Evidence Versus Key Comparators


Aqueous Stability Differentiation: Sulfonyl Fluoride vs. Sulfonyl Chloride Reactivity Control in Biological Media

Isoquinoline-6-sulfonyl fluoride demonstrates superior aqueous stability and controlled electrophilicity relative to its sulfonyl chloride analog (isoquinoline-6-sulfonyl chloride, CAS 107322-01-0), enabling selective protein modification while resisting premature hydrolysis . Sulfonyl chlorides are characterized as 'generally more reactive but less stable than sulfonyl fluorides' and exhibit sensitivity to aqueous conditions .

Covalent probe development SuFEx click chemistry Activity-based protein profiling

Target Engagement Selectivity: Covalent Kinome Labeling Efficiency of Sulfonyl Fluoride Warheads

Sulfonyl fluoride electrophiles, including isoquinoline-6-sulfonyl fluoride, have been validated to covalently label a broad swath of the intracellular kinome with high efficiency, with protein crystallography and mass spectrometry confirming chemoselective reaction with a conserved lysine residue in the ATP binding site .

Kinase inhibition Covalent probes Chemoproteomics

Antibacterial Efficacy: Isoquinoline Sulfonamide Derivatives Against Gram-Negative Pathogens

Isoquinoline sulfonamide derivatives, accessible via elaboration of isoquinoline-6-sulfonyl fluoride as a synthetic intermediate, exhibit potent antibacterial activity against fluoroquinolone-resistant clinical isolates. The optimized compound LEI-800 demonstrated activity against fluoroquinolone-resistant Escherichia coli and Klebsiella pneumoniae through an allosteric mechanism targeting the GyrA subunit distinct from fluoroquinolones . Screening of isoquinoline sulfonamide derivatives identified a compound with minimum inhibitory concentration (MIC) of 6.25 µM against E. coli .

Antibacterial discovery DNA gyrase inhibition Fluoroquinolone resistance

Physicochemical Property Prediction: Computed pKa and XLogP3 Values for Formulation and Assay Planning

Computed physicochemical properties for isoquinoline-6-sulfonyl fluoride provide baseline parameters for formulation and assay development. Predicted acidity coefficient (pKa) is 3.10±0.10 [1]. Estimated XLogP3 value is 1.8, with 0 hydrogen bond donors and 5 hydrogen bond acceptors .

Physicochemical characterization ADME prediction Assay development

Isoquinoline-6-sulfonyl fluoride (CAS 1934467-56-7): Validated Research and Procurement Application Scenarios


Covalent Kinase Probe Development and Chemoproteomic Profiling

Deploy isoquinoline-6-sulfonyl fluoride as an electrophilic warhead scaffold for constructing activity-based kinase probes. The sulfonyl fluoride moiety enables irreversible covalent labeling of conserved lysine residues in ATP-binding pockets across the kinome, with target engagement confirmed by protein crystallography and mass spectrometry . The aqueous stability profile of sulfonyl fluorides ensures reliable performance in cellular lysate and live-cell labeling experiments where sulfonyl chloride analogs would undergo premature hydrolysis .

SuFEx Click Chemistry Building Block for Library Synthesis

Utilize isoquinoline-6-sulfonyl fluoride as a SuFEx (Sulfur Fluoride Exchange) click chemistry building block for constructing diverse sulfonate ester and sulfonamide libraries. The balanced reactivity of the sulfonyl fluoride group—with calculated activation strain energy of 18.3 kcal/mol—enables selective coupling with phenolic and amine nucleophiles under mild conditions while resisting background hydrolysis . This application leverages the compound's position within the class of bicyclic heteroaromatic sulfonyl fluorides validated for click chemistry applications .

Synthetic Precursor for Allosteric DNA Gyrase Inhibitors Targeting Antibiotic Resistance

Employ isoquinoline-6-sulfonyl fluoride as a synthetic intermediate for constructing isoquinoline sulfonamide derivatives that act as allosteric DNA gyrase inhibitors. Derived compounds such as LEI-800 exhibit potent activity against fluoroquinolone-resistant Escherichia coli and Klebsiella pneumoniae clinical isolates, with a minimum inhibitory concentration of 6.25 µM observed for lead sulfonamide derivatives against E. coli . The allosteric mechanism targeting the GyrA subunit is mechanistically distinct from fluoroquinolones, enabling efficacy against resistant strains .

Position-Specific Scaffold for Structure-Activity Relationship Optimization

Select isoquinoline-6-sulfonyl fluoride over the 1-position isomer (CAS 1936375-38-0) for SAR studies requiring lower lipophilicity. The 6-substituted derivative has a predicted XLogP3 of 1.8 compared to 2.4 for the 1-position isomer, suggesting improved aqueous solubility and potentially different protein-binding orientation due to altered molecular topology . The substitution pattern significantly influences reactivity and biological activity, making the 6-position variant the appropriate choice for specific target pocket geometries .

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